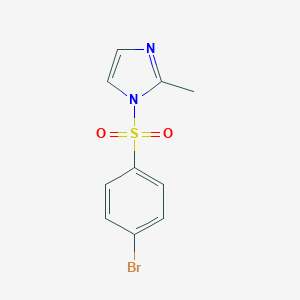

1-(4-Bromophenylsulfonyl)-2-methyl-1H-imidazole

説明

1-(4-Bromophenylsulfonyl)-2-methyl-1H-imidazole is a chemical compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound features a bromophenylsulfonyl group attached to the imidazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenylsulfonyl)-2-methyl-1H-imidazole typically involves the following steps:

Starting Materials: The synthesis begins with 4-bromobenzenesulfonyl chloride and 2-methylimidazole.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction.

Procedure: The 4-bromobenzenesulfonyl chloride is added dropwise to a solution of 2-methylimidazole in an appropriate solvent like dichloromethane or acetonitrile. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

化学反応の分析

Types of Reactions: 1-(4-Bromophenylsulfonyl)-2-methyl-1H-imidazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The sulfonyl group can undergo oxidation to form sulfone derivatives.

Reduction Reactions: The compound can be reduced to form corresponding sulfides or other reduced forms.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydride, potassium carbonate, or cesium carbonate in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.

Reduction Reactions: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products:

Substitution Reactions: Products include various substituted imidazoles depending on the nucleophile used.

Oxidation Reactions: Products include sulfone derivatives.

Reduction Reactions: Products include sulfides or other reduced forms of the compound.

科学的研究の応用

Medicinal Chemistry

1-(4-Bromophenylsulfonyl)-2-methyl-1H-imidazole is being explored for its potential therapeutic applications, particularly in drug development targeting various diseases:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit certain cancer cell lines by interfering with specific biochemical pathways. For instance, its sulfonamide group can interact with enzymes involved in tumor growth.

- Antimicrobial Properties : Research indicates that derivatives of imidazole compounds can exhibit antimicrobial activity. The presence of the bromophenylsulfonyl moiety may enhance this activity by increasing lipophilicity, allowing better membrane penetration.

Biochemical Research

The compound serves as a valuable tool in biochemical assays due to its ability to modulate enzyme activity:

- Enzyme Inhibition Studies : It can act as a selective inhibitor for various enzymes, providing insights into enzyme mechanisms and potential therapeutic targets.

- Protein Interaction Studies : By modifying the structure of proteins through conjugation, researchers can study protein-protein interactions and their implications in cellular processes.

Material Science

In material science, this compound is being investigated for:

- Polymer Synthesis : The compound can be utilized as a building block in the synthesis of novel polymers with specific properties, such as enhanced thermal stability or electrical conductivity.

- Coatings and Adhesives : Its chemical properties allow it to be incorporated into formulations for coatings that require specific adhesion characteristics or resistance to environmental factors.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various imidazole derivatives, including this compound. The results indicated significant cytotoxicity against breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Enzyme Inhibition

Research conducted at a leading biochemistry lab focused on the inhibition of carbonic anhydrase by sulfonamide derivatives. The study demonstrated that this compound effectively inhibited this enzyme, suggesting potential applications in treating conditions like glaucoma and edema.

作用機序

The mechanism of action of 1-(4-Bromophenylsulfonyl)-2-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The bromophenylsulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The imidazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall activity.

類似化合物との比較

- 1-(4-Bromophenylsulfonyl)pyrrolidine

- 1-(4-Bromophenylsulfonyl)piperidine

- 1-(4-Bromophenylsulfonyl)-4-methylpiperidine

Comparison: 1-(4-Bromophenylsulfonyl)-2-methyl-1H-imidazole is unique due to the presence of the imidazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds with different heterocyclic rings, it may exhibit different reactivity and selectivity in chemical reactions and biological assays. The presence of the methyl group on the imidazole ring also influences its steric and electronic properties, making it a valuable compound for specific applications.

生物活性

1-(4-Bromophenylsulfonyl)-2-methyl-1H-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and features an imidazole ring, which is known for its biological activity. The presence of the bromophenylsulfonyl group enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The sulfonyl group can act as a leaving group in nucleophilic substitutions, while the imidazole moiety can participate in hydrogen bonding with biological macromolecules.

Target Interactions

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.

- Receptor Modulation : It has been suggested that this compound can modulate receptor activity, potentially influencing signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that derivatives of imidazole, including this compound, exhibit significant antimicrobial properties. A study by Jain et al. evaluated various imidazole derivatives against bacteria such as Staphylococcus aureus and Escherichia coli, showing promising results for compounds similar to the one .

| Compound | Target Bacteria | Activity |

|---|---|---|

| This compound | S. aureus | Moderate |

| This compound | E. coli | Significant |

Anticancer Potential

The anticancer properties of imidazole derivatives have been widely studied. Preliminary evaluations demonstrated that certain derivatives showed cytotoxic effects against various cancer cell lines. A notable study reported that compounds with similar structures exhibited selective cytotoxicity at concentrations less than 10 µM across multiple tumor types .

Study on Anticancer Activity

In a comprehensive study involving 60 different cancer cell lines, this compound was tested for its growth-inhibitory effects. The results indicated that while some derivatives showed no significant cytotoxicity, others exhibited promising activity against specific cancer types, warranting further investigation into their mechanisms and potential therapeutic applications.

Toxicological Assessment

A toxicological assessment highlighted the compound's safety profile, demonstrating that it did not induce significant adverse effects at lower dosages. However, higher concentrations led to observable changes in liver and kidney functions in animal models, indicating a need for careful dosage management in therapeutic contexts .

特性

IUPAC Name |

1-(4-bromophenyl)sulfonyl-2-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2S/c1-8-12-6-7-13(8)16(14,15)10-4-2-9(11)3-5-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPOIIUHBZFJLOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1S(=O)(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355530 | |

| Record name | 1-(4-Bromobenzene-1-sulfonyl)-2-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324776-97-8 | |

| Record name | 1-(4-Bromobenzene-1-sulfonyl)-2-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。